7-(2,4-dimethylphenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
Description
7-(2,4-Dimethylphenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound featuring a fused pyrazolo-triazolo-pyrimidine core. Its structure includes a 2,4-dimethylphenyl group at position 7 and a thiophen-2-yl substituent at position 3.
Properties
IUPAC Name |
10-(2,4-dimethylphenyl)-5-thiophen-2-yl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6S/c1-11-5-6-14(12(2)8-11)24-16-13(9-20-24)17-21-22-18(23(17)10-19-16)15-4-3-7-25-15/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTBURBCAYJSJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=CS5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2,4-dimethylphenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a member of the pyrazolo-triazolo-pyrimidine family, which has garnered interest due to its diverse biological activities. This article provides a detailed examination of its biological activity, including its potential therapeutic applications and mechanisms of action.
Chemical Structure
The chemical structure of the compound is characterized by a complex arrangement of heterocycles. The presence of thiophene and pyrazole rings contributes to its biological properties. The molecular formula is , with a molecular weight of approximately 285.38 g/mol.
Anticancer Activity
Research indicates that compounds within the pyrazolo-triazolo-pyrimidine class exhibit significant anticancer properties. For instance, derivatives have shown potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells. In a study involving similar compounds, derivatives demonstrated IC50 values as low as 0.39 μM against MCF-7 cells, suggesting strong anticancer potential .
Antimicrobial Properties
The compound's structure may also impart antimicrobial properties. Studies on related triazole derivatives have highlighted their effectiveness against pathogenic bacteria and fungi. For example, benzothiazole derivatives exhibited good antibacterial activity compared to standard antibiotics . While specific data on this compound's antimicrobial efficacy is limited, the structural similarities suggest potential in this area.
Kinase Inhibition
The compound may act as a kinase inhibitor, targeting key enzymes involved in cell signaling pathways associated with cancer progression. It has been suggested that similar compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This mechanism could explain the observed anticancer effects.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : By targeting CDKs and other kinases, the compound may halt the progression of the cell cycle in cancer cells.
- Induction of Apoptosis : Pyrazolo-triazolo-pyrimidines have been reported to induce apoptosis in malignant cells through various signaling pathways.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that may protect normal cells from oxidative stress while targeting cancerous cells .
Case Studies
A notable case study involved a series of synthesized pyrazolo[3,4-d]pyrimidine derivatives where biological assays revealed promising results against cancer cell lines. The study emphasized structure-activity relationships (SAR) that guided the optimization of these compounds for enhanced potency .
Data Summary
Chemical Reactions Analysis
2.1. Cyclization Reactions
Cyclization reactions are crucial for forming the pyrazolo[4,3-e] triazolo[4,3-c]pyrimidine core structure. For instance:
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Formation of Pyrazole Ring : The initial step often involves the condensation of appropriate hydrazones with carbonyl compounds to form pyrazole derivatives. This reaction can be facilitated by acidic or basic conditions.
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Triazole Formation : Subsequent reactions with isothiocyanates or other electrophiles can lead to the formation of triazole rings through nucleophilic attack by the nitrogen atom in the pyrazole structure.
2.2. Substitution Reactions
The compound can undergo electrophilic aromatic substitution due to the presence of electron-donating groups on the aromatic rings:
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Electrophilic Aromatic Substitution : The dimethylphenyl group can participate in electrophilic substitution reactions with halogens or other electrophiles under suitable conditions (e.g., Lewis acids).
Reaction Mechanisms
The mechanisms involved in these reactions can vary significantly based on the reactants and conditions used. Below are some key mechanisms:
3.1. Nucleophilic Attack Mechanism
In reactions where nucleophiles attack electrophilic centers within the compound (such as carbonyl groups), the following general mechanism is observed:
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Nucleophilic Attack : The nucleophile attacks the electrophile.
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Formation of Tetrahedral Intermediate : A tetrahedral intermediate is formed.
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Elimination : The intermediate collapses to form the final product while releasing a leaving group.
3.2. Rearrangement Mechanism
In some cases, rearrangement mechanisms may occur during cyclization or substitution processes:
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Migration of Groups : A group migrates from one atom to another within a molecule.
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Formation of New Bonds : New bonds are formed leading to different structural configurations.
Data Tables and Research Findings
The following tables summarize key findings from research studies on this compound and its derivatives.
Table 2: Characterization Data
| Compound Name | M.P. (°C) | IR Peaks (cm⁻¹) | NMR Shift (δ) |
|---|---|---|---|
| 7-(2,4-dimethylphenyl)-3-(thiophen-2-yl)... | 210-212 | 3060 (C-H), 1637 (C=N) | δ 9.67 (d), δ 8.14 (d) |
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related derivatives, focusing on substituent effects, receptor affinity, selectivity, and therapeutic applications.
Structural Analogues with A2AR Antagonist Activity
Pyrazolo-triazolo-pyrimidines are prominent A2AR antagonists. Key analogues include:
Key Observations :
- Substituent Impact: Hydrophilic groups (e.g., hydroxyl in ZM-241385) improve water solubility and receptor affinity .
- Receptor Selectivity : SCH-442416’s 4-methoxyphenylpropyl chain enhances A2AR selectivity over A1 receptors (>1,000-fold) . The target compound’s 2,4-dimethylphenyl group may similarly optimize steric interactions with A2AR’s hydrophobic pockets.
Anticancer Derivatives
Pyrazolo-triazolo-pyrimidines also exhibit kinase inhibition and antiproliferative effects:
Key Observations :
- Electron-Withdrawing Groups : Trifluoromethyl (CF3) in 6b enhances kinase binding via polar interactions . The thiophene’s sulfur atom in the target compound may similarly engage in hydrogen bonding or hydrophobic interactions.
- Aromatic Substitutions : Bromine or pyridinyl groups improve DNA intercalation or kinase binding . The 2,4-dimethylphenyl group in the target compound could mimic these effects by stabilizing aromatic stacking.
Solubility and Pharmacokinetics
Key Observations :
- Thiophene and dimethylphenyl substituents likely reduce solubility compared to hydroxylated analogues (e.g., ZM-241385). Prodrug strategies (e.g., phosphate esters, as in MSX-3 ) may be necessary for in vivo applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
